3-(2-chlorophenyl)prop-2-ynoic acid
Overview
Description
3-(2-chlorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H5ClO2 It is a derivative of propynoic acid where a chlorine atom is substituted at the ortho position of the phenyl ring
Mechanism of Action
Target of Action
It’s worth noting that bioactive aromatic compounds, such as this one, often bind with high affinity to multiple receptors . These interactions can lead to a variety of biological activities, making these compounds valuable for treatment and drug development .
Mode of Action
It’s known that aromatic compounds can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Derivatives of similar compounds have been found to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have shown a broad spectrum of biological activities, suggesting that this compound could also have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that aromatic compounds like this can participate in various biochemical reactions, often involving enzymes and proteins
Cellular Effects
Similar aromatic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)prop-2-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzaldehyde.
Formation of Propargyl Alcohol: The 2-chlorobenzaldehyde undergoes a propargylation reaction to form 2-chlorophenylpropargyl alcohol.
Oxidation: The propargyl alcohol is then oxidized to form 3-(2-chlorophenyl)-2-propynoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using suitable oxidizing agents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2-chlorophenyl)prop-2-ynoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-2-propynoic acid: Similar structure but with the chlorine atom at the meta position.
3-(4-Chlorophenyl)-2-propynoic acid: Chlorine atom at the para position.
2-Phenyl-2-propynoic acid: Lacks the chlorine substitution.
Uniqueness
3-(2-chlorophenyl)prop-2-ynoic acid is unique due to the ortho position of the chlorine atom, which influences its chemical reactivity and binding properties. This positional isomerism can lead to different biological activities and applications compared to its meta and para counterparts.
Properties
IUPAC Name |
3-(2-chlorophenyl)prop-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEUUQMXXWFQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179397 | |
Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3461 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID | |
Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM 50% ACETIC ACID & BENZENE | |
CAS No. |
24654-08-8 | |
Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024654088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Chlorophenylpropiolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82W6J4561B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
132.7-133.8 °C | |
Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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